molecular formula C46H72N10O15S B610440 Reltecimod CAS No. 1447799-33-8

Reltecimod

Katalognummer B610440
CAS-Nummer: 1447799-33-8
Molekulargewicht: 1037.197
InChI-Schlüssel: VRNHFZYMPDKTBS-WYUJEMNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Reltecimod, also known as AB-103, NSC-37096, P-2TA, is a CD28 antigen inhibitor potentially for the treatment of necrotizing soft tissue infection.

Wissenschaftliche Forschungsanwendungen

Immune Modulation in Necrotizing Soft Tissue Infections

Reltecimod, a CD28 T-lymphocyte receptor mimetic, has been studied for its role in inhibiting T-cell stimulation by various bacterial pathogens. A clinical trial investigated its efficacy in patients with severe Necrotizing Soft Tissue Infections (NSTI). The trial found that early administration of reltecimod resulted in significant improvement in the primary composite endpoint in the per protocol population, although not in the modified Intent-to-Treat population. Reltecimod was also associated with improved resolution of organ dysfunction and hospital discharge status (Bulger et al., 2020).

Pharmacokinetic/Pharmacodynamics Profile

Reltecimod has a short plasma half-life in humans and various animal models. However, it redistributes quickly to lymphatic tissues, where it achieves higher concentrations and exhibits a rapid onset of effect that lasts for at least 12 hours. This indicates that its prolonged clinical benefits are due to fast distribution to target organs and rapid intervention with signaling pathways, despite its short residence time in plasma (Edgar et al., 2020).

Dosing Efficacy in Mouse Models of Infection

In mouse models of lethal infection, a single dose of reltecimod demonstrated superior efficacy compared to two doses. The single therapeutic dose was associated with an early decrease in cytokine/chemokine levels and circulating leukocyte subpopulations, providing insight into its mechanism of action and supporting its use as a single-dose treatment in clinical trials (Edgar et al., 2019).

Commentary on Reltecimod's Clinical Trials

A commentary on the phase III multicenter randomized controlled trial of reltecimod discusses its use as an immunomodulator. The trial's design and execution were based on a foundation of prior animal studies, cohort studies, and a phase II trial. It highlights the importance of understanding the role of reltecimod in modulating the host-derived inflammatory response in severe infections (Nathens, 2020).

Eigenschaften

CAS-Nummer

1447799-33-8

Produktname

Reltecimod

Molekularformel

C46H72N10O15S

Molekulargewicht

1037.197

IUPAC-Name

(S)-3-((S)-2-((S)-2-((S)-2-((S)-2-((S)-2-((S)-1-(D-alanyl-L-seryl)pyrrolidine-2-carboxamido)-4-(methylthio)butanamido)-4-methylpentanamido)-3-methylbutanamido)propanamido)-3-(4-hydroxyphenyl)propanamido)-4-(((R)-1-carboxyethyl)amino)-4-oxobutanoic acid

InChI

InChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71)/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+/m1/s1

InChI-Schlüssel

VRNHFZYMPDKTBS-WYUJEMNCSA-N

SMILES

O=C(O)C[C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@H]1N(C([C@H](CO)NC([C@@H](C)N)=O)=O)CCC1)=O)CCSC)=O)CC(C)C)=O)C(C)C)=O)C)=O)CC2=CC=C(O)C=C2)=O)C(N[C@@H](C(O)=O)C)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Reltecimod;  AB-103;  P-2TA;  AB103;  P2TA;  NSC-37096;  BENZCARBIMINE.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reltecimod
Reactant of Route 2
Reactant of Route 2
Reltecimod
Reactant of Route 3
Reactant of Route 3
Reltecimod
Reactant of Route 4
Reactant of Route 4
Reltecimod
Reactant of Route 5
Reactant of Route 5
Reltecimod
Reactant of Route 6
Reactant of Route 6
Reltecimod

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.